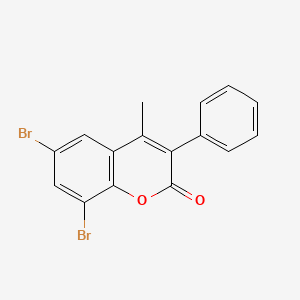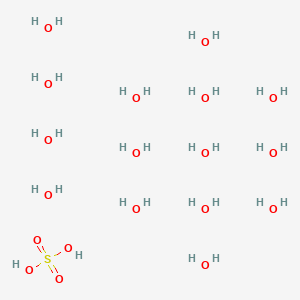
2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- is a heterocyclic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4th position, a methyl group at the 6th position, and a 3-phenylpropyl group at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate aniline derivative under microwave conditions. This method is advantageous due to its efficiency and reduced reaction time compared to conventional heating methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic substitution techniques. The use of microwave-assisted synthesis can be scaled up to meet industrial demands, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aniline derivatives and other nucleophiles. Conditions often involve acidic or basic environments to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various anilinopyrimidine derivatives .
科学研究应用
2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential bioactivity and can be used in the study of biological processes.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against certain diseases.
Industry: The compound is used in the production of pesticides and fungicides due to its bioactive properties.
作用机制
The mechanism of action of 2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but lacks the 3-phenylpropyl group.
2-Anilinopyrimidines: These compounds have an aniline group instead of the 3-phenylpropyl group.
Uniqueness
The presence of the 3-phenylpropyl group in 2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- imparts unique properties to the compound, such as enhanced bioactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications .
属性
CAS 编号 |
501657-66-5 |
|---|---|
分子式 |
C14H16ClN3 |
分子量 |
261.75 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-5-(3-phenylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H16ClN3/c1-10-12(13(15)18-14(16)17-10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,16,17,18) |
InChI 键 |
KYVHJFUQVXEYQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)N)Cl)CCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


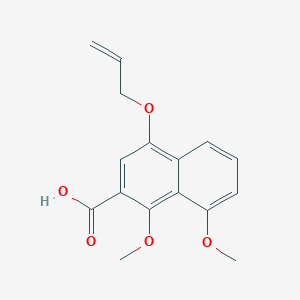

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)
![5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol](/img/structure/B12585159.png)
![2,5-Bis[(4-fluorophenyl)ethynyl]thiophene](/img/structure/B12585160.png)
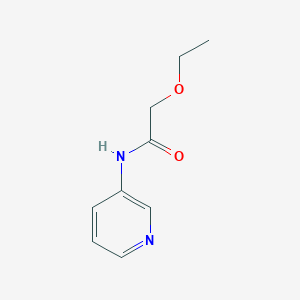
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal](/img/structure/B12585164.png)
![2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12585169.png)

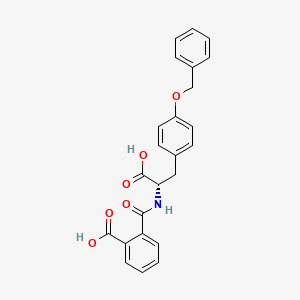
![7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12585198.png)
![Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B12585199.png)
